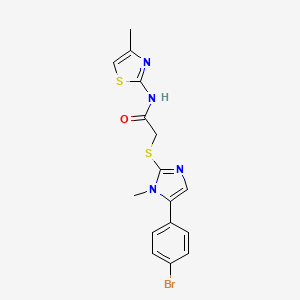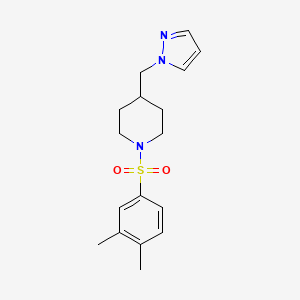![molecular formula C15H26N2O4 B2972020 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide CAS No. 899734-10-2](/img/structure/B2972020.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide, commonly known as DINO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DINO is a spirocyclic amide that has a unique structure, making it an interesting molecule for researchers to study.
作用機序
The mechanism of action of DINO involves the inhibition of VGLUT by binding to its active site. This inhibition leads to a decrease in the uptake of glutamate into synaptic vesicles, resulting in a decrease in synaptic transmission. The inhibition of VGLUT by DINO is reversible, and the effects of DINO can be reversed by the addition of exogenous glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DINO are primarily related to its inhibition of VGLUT. The inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission, leading to a decrease in the release of glutamate and a decrease in synaptic plasticity. DINO has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using DINO in lab experiments is its specificity for VGLUT. DINO has been shown to have minimal effects on other neurotransmitter transporters, making it an ideal tool for studying the role of glutamate in synaptic transmission. However, one of the limitations of using DINO is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on DINO. One area of interest is the potential use of DINO in the treatment of anxiety disorders. The anxiolytic effects of DINO in animal models suggest that it may have potential as a therapeutic agent for these disorders. Another area of interest is the role of glutamate in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research on the effects of DINO on synaptic plasticity may shed light on the mechanisms underlying these disorders.
Conclusion:
In conclusion, N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide, or DINO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DINO is a spirocyclic amide that has a unique structure, making it an interesting molecule for researchers to study. The inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission, leading to a decrease in the release of glutamate and a decrease in synaptic plasticity. DINO has potential applications in the treatment of anxiety disorders, and further research on its effects may shed light on the mechanisms underlying neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of DINO involves the reaction of isopentylamine with 2-bromoacetic acid, followed by the reaction of the resulting product with 1,4-dioxaspiro[4.4]nonane-2,3-dione. The final product is obtained after purification using chromatography. The synthesis of DINO is relatively straightforward and can be carried out in a laboratory setting with ease.
科学的研究の応用
DINO has been found to have potential applications in various fields of scientific research. One of the most promising applications of DINO is in the field of neuroscience. DINO has been shown to be a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a neurotransmitter that plays a vital role in the functioning of the nervous system, and the inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission.
特性
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-11(2)5-8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-3-4-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPRWWMGFFTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

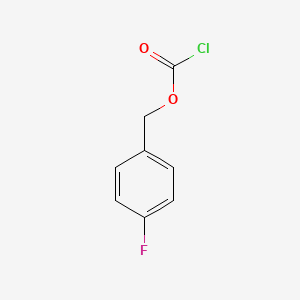
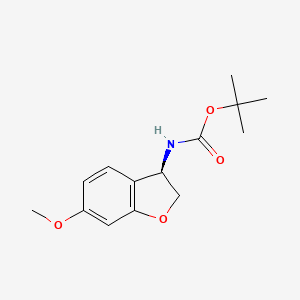

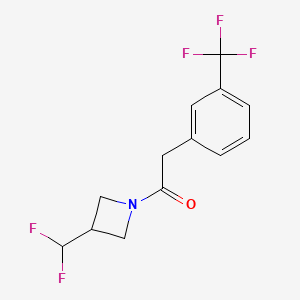
![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)
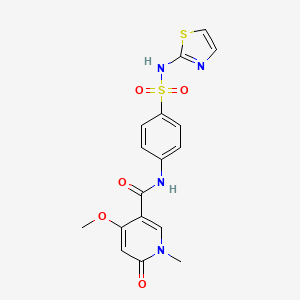
![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2971950.png)
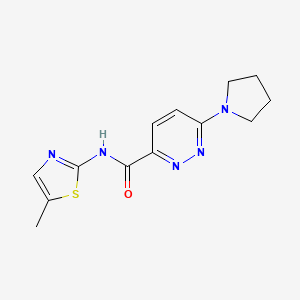
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
